molecular formula C10H18Cl3N3 B13763092 (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride CAS No. 63990-99-8

(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride

Cat. No.: B13763092
CAS No.: 63990-99-8
M. Wt: 286.6 g/mol
InChI Key: WTVKWUOPWAKYKU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride stands out due to its unique combination of azaniumyl and chlorophenyl groups, which confer distinct chemical and biological properties . This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound known as (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride is a quaternary ammonium salt with potential biological applications. Its structure suggests it could interact with various biological systems, making it a subject of interest in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium dichloride
  • Molecular Formula : C12H17Cl2N2
  • Molecular Weight : 272.18 g/mol

The biological activity of this compound can be attributed to its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it is likely to exhibit:

  • Antimicrobial Activity : Compounds with similar structures have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • Neurotransmitter Modulation : The presence of amino groups may allow the compound to interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar compounds is presented in the table below:

Activity TypeCompound ClassObserved EffectsReference
AntimicrobialQuaternary Ammonium SaltsInhibition of bacterial growth
AntiviralPhenyl DerivativesSuppression of viral replication
CytotoxicityAlkylated AminesInduction of apoptosis in cancer cells

Case Studies

Several case studies highlight the biological effects and therapeutic potentials of compounds structurally related to this compound:

  • Case Study on Antimicrobial Efficacy :
    A study demonstrated that a related quaternary ammonium compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was identified as membrane disruption, which aligns with the expected behavior of this compound .
  • Case Study on Neurotransmitter Interaction :
    Research indicated that structurally similar compounds could modulate neurotransmitter release in neuronal cultures. This suggests potential applications in treating neurological disorders where neurotransmitter imbalance is a concern .
  • Case Study on Antiviral Activity :
    A series of phenyl derivatives were evaluated for their antiviral activity against adenoviruses. Compounds showed selectivity indices greater than 100, indicating a promising therapeutic profile for further development .

Properties

CAS No.

63990-99-8

Molecular Formula

C10H18Cl3N3

Molecular Weight

286.6 g/mol

IUPAC Name

(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride

InChI

InChI=1S/C10H16ClN3.2ClH/c1-14(13-7-6-12)8-9-2-4-10(11)5-3-9;;/h2-5,13H,6-8,12H2,1H3;2*1H

InChI Key

WTVKWUOPWAKYKU-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC1=CC=C(C=C1)Cl)NCC[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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